molecular formula C21H17ClO5 B10947290 (2E)-3-{5-[(3-chlorophenoxy)methyl]furan-2-yl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

(2E)-3-{5-[(3-chlorophenoxy)methyl]furan-2-yl}-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B10947290
M. Wt: 384.8 g/mol
InChI Key: JLVFIDDBEBUGTH-CSKARUKUSA-N
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Description

(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes a chlorophenoxy group, a furan ring, and a hydroxy-methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 3-chlorophenol, which is then reacted with formaldehyde to produce 3-chlorophenoxymethyl alcohol.

    Furan Ring Formation: The chlorophenoxymethyl alcohol is then subjected to a cyclization reaction with furfural to form the furan ring.

    Condensation Reaction: The final step involves a condensation reaction between the furan intermediate and 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-{5-[(3-BROMOPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE
  • (E)-3-{5-[(3-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(4-HYDROXY-3-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may enhance its reactivity and interaction with biological targets compared to its brominated or fluorinated analogs.

Properties

Molecular Formula

C21H17ClO5

Molecular Weight

384.8 g/mol

IUPAC Name

(E)-3-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-1-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H17ClO5/c1-25-21-11-14(5-9-20(21)24)19(23)10-8-16-6-7-18(27-16)13-26-17-4-2-3-15(22)12-17/h2-12,24H,13H2,1H3/b10-8+

InChI Key

JLVFIDDBEBUGTH-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)/C=C/C2=CC=C(O2)COC3=CC(=CC=C3)Cl)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl)O

Origin of Product

United States

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